4-Phenyl-1,3-oxazole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1,3-oxazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVKOKYSIKFDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199623-97-6 | |
| Record name | 4-phenyl-1,3-oxazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations into the Reactivity and Derivatization of 4 Phenyl 1,3 Oxazole 2 Carbaldehyde
Reactivity of the 1,3-Oxazole Ring System
The 1,3-oxazole ring is an electron-deficient aromatic heterocycle, a characteristic that fundamentally governs its reactivity towards electrophiles and nucleophiles. The presence of an electron-donating phenyl group at the C4 position and a potent electron-withdrawing carbaldehyde group at the C2 position introduces a significant electronic bias, influencing the regioselectivity and feasibility of various transformations.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution on the oxazole (B20620) ring itself is generally a challenging transformation due to the inherent electron-deficient nature of the heterocycle, which is further exacerbated by the electron-withdrawing -CHO group at C2. slideshare.netthepharmajournal.com Electrophilic attack, when it does occur on the oxazole nucleus, typically favors the C5 position, especially when an activating group is present. slideshare.netpharmaguideline.com In the case of 4-Phenyl-1,3-oxazole-2-carbaldehyde, the phenyl group at C4 can be considered an activating group through resonance. However, the strong deactivating effect of the 2-carbaldehyde would likely render the oxazole ring highly unreactive towards electrophiles.
Consequently, electrophilic substitution is more plausible on the C4-phenyl ring. The oxazole moiety acts as a deactivating, meta-directing group in electrophilic aromatic substitution on a tethered phenyl ring, similar to other electron-withdrawing heterocyclic systems. This is due to the electron-withdrawing inductive effect of the heteroatoms. Therefore, electrophilic attack on the phenyl ring of this compound is predicted to occur at the meta-positions of the phenyl ring.
Nucleophilic Attack and Ring-Opening Processes
While nucleophilic aromatic substitution on the oxazole ring is uncommon, the C2 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This susceptibility is significantly enhanced by the presence of the electron-withdrawing carbaldehyde group at this position. pharmaguideline.com Nucleophilic addition to the C2 carbon can initiate a ring-opening cascade.
The general mechanism involves the attack of a nucleophile at the C2 position, leading to a tetrahedral intermediate. Subsequent cleavage of the C2-O1 bond can lead to the formation of an open-chain species. The exact nature of the ring-opened product will depend on the nucleophile and the reaction conditions. For instance, strong nucleophiles under forcing conditions can lead to the cleavage of the oxazole ring. Theoretical studies on related five-membered heterocyclic systems suggest that nucleophilic attack at positions adjacent to a carbonyl group is a feasible pathway for ring fission.
Pericyclic Reactions (e.g., Dipolar Cycloadditions, Diels-Alder)
Oxazoles can function as dienes in Diels-Alder reactions, a powerful tool for the synthesis of pyridines and other complex heterocyclic systems. thepharmajournal.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reactivity of the oxazole in a [4+2] cycloaddition is governed by its electronic properties. In a normal-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. chemistrysteps.com The 1,3-oxazole ring in this compound is rendered electron-deficient by the 2-carbaldehyde group, which would typically make it a poor diene for normal-demand Diels-Alder reactions.
Furthermore, intramolecular Diels-Alder reactions of oxazoles are well-documented and provide a versatile route to fused heterocyclic systems. researchgate.netresearchgate.net While no specific examples for this compound are reported, analogous systems suggest that if a suitable dienophile is tethered to the molecule, an intramolecular cycloaddition could be a viable synthetic pathway.
In the context of dipolar cycloadditions, while the oxazole ring itself is not a typical 1,3-dipole, derivatives can be prepared to participate in such reactions. For instance, the formation of azomethine ylides from the aldehyde functionality could lead to subsequent intramolecular [3+2] cycloadditions if an appropriate dipolarophile is present in the molecule.
Halogen Dance Isomerization in Substituted Oxazoles
The halogen dance reaction is a fascinating isomerization process observed in various aromatic and heteroaromatic systems, including oxazoles. researchgate.netmuni.czwhiterose.ac.uk This reaction typically involves the base-mediated migration of a halogen atom to an adjacent, thermodynamically more stable position via a series of lithiation and halogen-metal exchange steps.
Research on substituted phenyloxazoles has demonstrated the feasibility of the halogen dance reaction. researchgate.netmuni.cz For instance, treatment of a 5-bromo-4-phenyloxazole with a strong base like lithium diisopropylamide (LDA) can induce a "halogen dance," resulting in the formation of a 4-bromo-5-lithiooxazole intermediate. This intermediate can then be quenched with an electrophile to yield a 4-bromo-5-substituted oxazole.
Although this reaction has not been specifically documented for this compound, it is a known process for the underlying 4-phenyloxazole (B1581195) core. The presence of the acidic aldehyde proton in this compound could potentially interfere with the initial lithiation step required for the halogen dance to occur. Protection of the aldehyde group would likely be necessary to explore this type of isomerization on a halogenated derivative of the title compound.
Transformations of the Carbaldehyde Functional Group
The carbaldehyde group at the C2 position of the oxazole ring is a versatile handle for a wide array of chemical transformations, most notably nucleophilic addition reactions. These reactions provide a straightforward route to a variety of derivatives with potential applications in medicinal chemistry and materials science.
Nucleophilic Addition Reactions Leading to Imines, Hydrazones, and Oximes
The carbonyl carbon of the carbaldehyde is highly electrophilic and readily undergoes attack by nitrogen nucleophiles such as primary amines, hydrazines, and hydroxylamine (B1172632), leading to the formation of imines (Schiff bases), hydrazones, and oximes, respectively. masterorganicchemistry.com
Imines: The reaction of this compound with primary amines, typically under acid catalysis, yields the corresponding imines. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds via the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Hydrazones: Condensation with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazones. mdpi.commdpi.com These reactions are often carried out in an alcoholic solvent, sometimes with a catalytic amount of acid, and generally proceed in good yields. mdpi.com
Oximes: Reaction with hydroxylamine leads to the formation of oximes. nih.govclockss.org Similar to imine and hydrazone formation, this reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group, followed by the elimination of a water molecule.
The table below summarizes the expected products from the reaction of this compound with various nitrogen nucleophiles, along with typical reaction conditions based on analogous heterocyclic aldehydes.
| Nucleophile | Product | Typical Reaction Conditions |
| Aniline | N-((4-phenyl-1,3-oxazol-2-yl)methylene)aniline | Ethanol, reflux |
| Hydrazine hydrate | (E)-(4-phenyl-1,3-oxazol-2-yl)methanone hydrazone | Methanol (B129727), reflux, catalytic acetic acid |
| Phenylhydrazine | (E)-2-((2-phenylhydrazono)methyl)-4-phenyl-1,3-oxazole | Ethanol, reflux, catalytic acetic acid |
| Hydroxylamine | (E)-(4-phenyl-1,3-oxazol-2-yl)methanone oxime | Ethanol/Water, Sodium Acetate, reflux |
Oxidation Pathways for Carboxylic Acid Derivatives
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-phenyl-1,3-oxazole-2-carboxylic acid. This transformation is a fundamental step in the synthesis of amides, esters, and other carboxylic acid derivatives. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.
Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid). For instance, the oxidation of a similar heterocyclic aldehyde, 2-(4-bromophenyl)-oxazole-4-carbaldehyde, to its carboxylic acid derivative is effectively achieved using potassium permanganate. This suggests a similar pathway would be effective for this compound. The reaction typically proceeds by the formation of a hydrated aldehyde intermediate, which is then attacked by the oxidant.
In a typical procedure, the aldehyde is treated with an aqueous solution of KMnO₄. The reaction progress can be monitored by the disappearance of the purple permanganate color. Upon completion, the manganese dioxide byproduct is removed by filtration, and the carboxylic acid is isolated after acidification.
| Reagent | Conditions | Product |
| Potassium Permanganate (KMnO₄) | Aqueous solution, Room Temperature | 4-Phenyl-1,3-oxazole-2-carboxylic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature | 4-Phenyl-1,3-oxazole-2-carboxylic acid |
Reduction Reactions to Alcohol and Alkane Derivatives
The aldehyde functionality can be reduced to either a primary alcohol or completely to a methyl group (alkane), providing pathways to different classes of derivatives.
Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol, (4-phenyl-1,3-oxazol-2-yl)methanol, is typically achieved with high selectivity using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its chemoselectivity for aldehydes and ketones over other reducible functional groups like esters. The reaction is generally carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature. ugm.ac.idorganic-chemistry.org The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid neutralizes the resulting alkoxide to yield the alcohol.
Reduction to Alkane: Complete deoxygenation of the aldehyde to form 2-methyl-4-phenyl-1,3-oxazole requires more forcing conditions. Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions.
Wolff-Kishner Reduction: This reaction involves the conversion of the aldehyde to a hydrazone intermediate by reacting it with hydrazine (N₂H₄). wikipedia.orglibretexts.org The hydrazone is then heated under strongly basic conditions (e.g., potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol). thermofisher.commasterorganicchemistry.com The mechanism proceeds through the deprotonation of the hydrazone and subsequent elimination of nitrogen gas to form a carbanion, which is then protonated by the solvent to yield the alkane. masterorganicchemistry.com This method is suitable for substrates that are stable to strong bases. wikipedia.org
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgunacademy.comgeeksforgeeks.org It is particularly effective for aryl-alkyl ketones and is suitable for substrates that can withstand strongly acidic conditions. organic-chemistry.orgalfa-chemistry.com The precise mechanism is not fully understood but is thought to occur on the surface of the zinc and may involve organozinc intermediates. wikipedia.org
| Reaction | Reagents | Conditions | Product |
| Alcohol Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol, Room Temp | (4-Phenyl-1,3-oxazol-2-yl)methanol |
| Alkane Reduction (Wolff-Kishner) | Hydrazine (N₂H₄), KOH | High Temperature (e.g., Ethylene Glycol) | 2-Methyl-4-phenyl-1,3-oxazole |
| Alkane Reduction (Clemmensen) | Zinc Amalgam (Zn(Hg)), HCl | Reflux | 2-Methyl-4-phenyl-1,3-oxazole |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions provide a powerful means to form carbon-carbon double bonds, converting the aldehyde group into a variety of substituted alkenes.
Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (phosphorane) to convert aldehydes or ketones into alkenes. organic-chemistry.orgudel.edu The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. The reaction of this compound with a phosphorus ylide proceeds through a cycloaddition to form a four-membered oxaphosphetane intermediate. udel.edu This intermediate then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide, which drives the reaction forward. organic-chemistry.org The stereochemical outcome (E or Z-alkene) depends on the nature of the substituents on the ylide. Stabilized ylides generally yield E-alkenes, while non-stabilized ylides favor Z-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generated by treating a phosphonate ester with a base like sodium hydride (NaH). wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed during workup. wikipedia.orgalfa-chemistry.com The HWE reaction typically shows high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org
| Reaction | Reagent Type | Typical Base | Product | Stereoselectivity |
| Wittig | Phosphonium Ylide | n-BuLi, NaH, NaOMe | Alkene | Ylide Dependent (E or Z) |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | NaH, K₂CO₃, DBU | Alkene | Predominantly E |
Cross-Coupling Strategies for C-C and C-Heteroatom Bond Formation
Cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler precursors. For this compound, these strategies typically involve the introduction of a halogen atom onto the oxazole ring, which can then participate in various palladium-catalyzed coupling reactions.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. sciforum.netmdpi.com To apply this to the 4-phenyl-1,3-oxazole scaffold, a halogenated derivative, such as 5-bromo-4-phenyl-1,3-oxazole-2-carbaldehyde, would serve as the electrophilic partner.
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by transmetalation with the boronic acid in the presence of a base (e.g., Na₂CO₃, K₂CO₃). The final step is reductive elimination, which yields the arylated product and regenerates the Pd(0) catalyst. mdpi.com This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at a specific position on the oxazole ring, making it a powerful tool for library synthesis. nih.gov
Heck Reactions and Alkenylation at the Oxazole Ring
The Heck reaction, another palladium-catalyzed process, couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgthieme-connect.de Similar to the Suzuki coupling, this reaction would require a halogenated this compound as the starting material. The reaction is typically carried out in the presence of a base, such as triethylamine, which neutralizes the hydrogen halide formed during the reaction. thieme-connect.de
The Heck reaction generally exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. thieme-connect.de The stereoselectivity is also typically high, favoring the formation of the E-isomer. organic-chemistry.org This reaction provides a direct route to introduce alkenyl groups onto the oxazole core, further expanding the structural diversity of accessible derivatives. The choice of ligands for the palladium catalyst can be crucial for achieving high yields and preventing side reactions. rug.nl
C-H Functionalization and Direct Arylation Approaches
Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of preparing an organometallic or halogenated starting material. For the 4-phenyl-1,3-oxazole system, direct arylation offers a route to introduce new aryl groups by activating a native C-H bond.
On the oxazole ring, the C5 position is often the most electronically activated and sterically accessible site for electrophilic attack, and thus a primary target for direct arylation. researchgate.netnih.gov Palladium catalysts, such as Pd(OAc)₂, are commonly used in conjunction with a base (e.g., K₂CO₃, KOAc) and often an additive like pivalic acid or benzoic acid to facilitate the C-H activation step. researchgate.netnih.gov The reaction of this compound with an aryl halide under these conditions would be expected to yield the 5-aryl derivative. However, regioselectivity can be a challenge, as arylation at the C2 position of the phenyl ring (directed by the oxazole nitrogen) could potentially compete. researchgate.net Careful optimization of reaction conditions, including the catalyst, ligand, base, and solvent, is therefore critical to achieve selective C-H functionalization. researchgate.net
Fused Heterocycle Formation and Annulation Strategies Utilizing the this compound Scaffold
The aldehyde functionality at the 2-position of the 4-phenyloxazole ring is a key handle for initiating annulation reactions. This electrophilic center readily reacts with a wide range of nucleophiles, particularly dinucleophiles, to construct new rings fused to the oxazole core. The inherent reactivity of the oxazole ring itself can also be harnessed in cycloaddition reactions, further expanding the landscape of accessible fused heterocyclic systems.
Annulation strategies involving oxazole-carbaldehydes typically proceed through an initial condensation or addition at the aldehyde group, followed by a subsequent intramolecular cyclization. The nature of the reacting partner dictates the type of fused heterocycle that is formed. For instance, reactions with binucleophiles containing nitrogen, sulfur, or oxygen atoms can lead to the formation of a variety of five- or six-membered heterocyclic rings fused to the oxazole.
Research into related oxazole derivatives, such as 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates, has demonstrated the successful synthesis of fused systems like sigmaaldrich.comijpsonline.comoxazolo[5,4-d]pyrimidine derivatives. researchgate.netgrowingscience.com This is achieved through reaction with aminoazoles, followed by a cyclocondensation that involves a Smiles rearrangement. researchgate.netgrowingscience.com While the starting material is different, this highlights the general propensity of the oxazole ring to participate in the formation of fused heterocycles.
Furthermore, the general reactivity of aldehydes in heterocyclic systems is well-established. For example, pyrazole-4-carbaldehydes are versatile precursors for the synthesis of various fused heterocyclic systems, including pyrrolo[2,3-c]pyrazoles and pyrazolo[3,4-d]pyridazines. This underscores the potential of the aldehyde group in this compound to act as a crucial building block for annulation reactions.
Detailed research findings on the annulation strategies employing oxazole-carbaldehyde derivatives are summarized in the following data table. These examples, while not exclusively featuring this compound due to a lack of specific literature, illustrate the types of transformations and resulting fused heterocyclic systems that are achievable with this class of compounds.
Table 1: Fused Heterocycle Formation from Oxazole Derivatives
| Starting Material | Reagent(s) | Fused Heterocycle Formed | Reaction Conditions | Reference |
| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-Pyrazol-5-amines | sigmaaldrich.comijpsonline.comOxazolo[5,4-d]pyrazolo[1,5-a]pyrimidin-9(4H)-one | Et3N, Dioxane, Reflux | researchgate.net |
| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-1,2,4-Triazol-5-amines | sigmaaldrich.comijpsonline.comOxazolo[5,4-d] sigmaaldrich.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-9(5H)-one | Et3N, Dioxane, Reflux | researchgate.net |
| 4-Arylmethylene-2-phenyl-1,3-oxazole-5(4H)-one | Phenylhydrazine | 1,2,4-Triazin-6(5H)-one derivative | Acetic acid, Sodium acetate, Reflux | nih.gov |
| 3-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | 1,2-Diaryldiketones, 2-Aminoethanol, Pyridinium hydrobromide perbromide | 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole | Microwave irradiation, Water | ijpsonline.com |
The aldehyde group of this compound is also a prime candidate for participating in various cycloaddition reactions, either directly or after conversion to a more reactive intermediate. For instance, conversion of the aldehyde to an imine or an α,β-unsaturated carbonyl compound would open up pathways for [4+2] (Diels-Alder) or [3+2] cycloadditions, leading to the formation of complex polycyclic structures. The general principles of cycloaddition reactions are well-understood and can be applied to predict the outcomes of such transformations with the oxazole scaffold. youtube.com
Advanced Spectroscopic and Structural Characterization of 4 Phenyl 1,3 Oxazole 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data for the NMR spectroscopic characterization of 4-Phenyl-1,3-oxazole-2-carbaldehyde, including proton (¹H) and carbon-13 (¹³C) NMR, is not present in the surveyed literature. Consequently, a specific assignment of structural protons and the elucidation of the carbon skeleton cannot be provided at this time.
Proton (¹H) NMR for Structural Proton Assignment
Specific chemical shifts, multiplicities, and coupling constants for the protons of this compound are not documented in available resources.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR chemical shifts necessary to define the carbon framework of this compound have not been reported.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
There are no published studies that utilize advanced 2D NMR techniques such as COSY, HSQC, or HMBC to establish the detailed connectivity of atoms within the this compound molecule.
Infrared (IR) and Raman Spectroscopy
A detailed vibrational analysis of this compound is hampered by the absence of its Infrared (IR) and Raman spectra in the public domain.
Vibrational Analysis of Characteristic Functional Groups (e.g., C=O, C=N, C-O, Aromatic Ring)
Without experimental IR and Raman data, the characteristic vibrational frequencies for the key functional groups, including the carbonyl (C=O), imine (C=N), ether (C-O), and the aromatic ring, cannot be assigned.
Confirmation of Molecular Framework and Substituent Presence
Confirmation of the molecular framework and the presence of substituents on this compound through vibrational spectroscopy is not possible due to the lack of available spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated systems. The technique provides insights into the electronic transitions between molecular orbitals and the effects of chromophores and conjugation within a molecule.
Analysis of Electronic Transitions and Chromophoric Behavior
The UV-Vis absorption spectrum of this compound is expected to exhibit strong absorption bands characteristic of its constituent aromatic and heterocyclic moieties. The electronic absorption spectra of similar oxadiazole derivatives show strong bands in the 270–395 nm region. nih.gov For a series of synthesized oxazole (B20620) derivative dyes, the absorption maxima (λmax) were observed in the range of 355 - 495 nm. globalresearchonline.net These absorptions are primarily attributed to π → π* transitions within the conjugated system formed by the phenyl ring and the oxazole heterocycle.
The presence of the carbaldehyde group, a potent chromophore, is anticipated to significantly influence the electronic transitions. This group can participate in n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption band. The solvent environment can also affect the position and intensity of these transitions. Studies on related oxazole derivatives have shown that the fluorescence emission is highly sensitive to the polarity of the solvent, indicating a significant change in the dipole moment upon excitation. nih.gov This solvatochromic behavior underscores the intramolecular charge transfer (ICT) character of the excited state. nih.gov
Elucidation of Conjugation Effects
The extended π-conjugation in this compound, encompassing the phenyl ring, the oxazole ring, and the carbaldehyde group, is a key determinant of its UV-Vis spectral properties. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maximum compared to the individual, non-conjugated chromophores.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₀H₇NO₂. The theoretical monoisotopic mass of this compound is 173.0477 g/mol . epa.gov HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, thereby confirming the elemental formula. For instance, HRMS analysis of a pyridine-based 1,3,4-oxadiazole (B1194373) derivative confirmed the formation of the desired compound by matching the observed molecular mass to the calculated value. nih.gov
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₇NO₂ |
| Average Mass | 173.171 g/mol |
| Monoisotopic Mass | 173.047678 g/mol |
Data sourced from the CompTox Chemicals Dashboard. epa.gov
Fragmentation Pattern Analysis for Structural Insights
The analysis of the fragmentation pattern in the mass spectrum provides valuable information about the connectivity of atoms within a molecule. For this compound, the fragmentation is likely to be initiated by the ionization of the molecule, followed by the cleavage of characteristic bonds.
Expected fragmentation pathways could include:
Loss of the formyl radical (•CHO): Cleavage of the C-C bond between the oxazole ring and the carbaldehyde group would result in a fragment ion corresponding to the 2-phenyl-1,3-oxazole cation.
Cleavage of the oxazole ring: The five-membered heterocyclic ring can undergo characteristic ring-opening and fragmentation, leading to smaller fragment ions.
Fragmentation of the phenyl group: The phenyl ring can lose fragments such as C₂H₂.
Formation of a benzoyl cation: Rearrangement and cleavage could lead to the formation of the stable benzoyl cation [C₆H₅CO]⁺.
By analyzing the mass-to-charge ratio (m/z) of these fragment ions, the structural integrity of the this compound molecule can be confirmed.
X-ray Crystallography and Solid-State Structural Studies
In the crystal structure of this related oxazolone, the oxazole ring is essentially planar. researchgate.net The attached phenyl ring is slightly twisted out of this plane, with a dihedral angle of 7.98 (8)°. researchgate.net A similar non-planar conformation is anticipated for this compound due to steric interactions between the phenyl and oxazole rings.
The crystal packing of such molecules is typically governed by a combination of weak intermolecular forces. In the case of the related oxazolone, the crystal structure is stabilized by C—H···O and C—H···π interactions, as well as π–π stacking interactions between the oxazole and benzene (B151609) rings, with a centroid-centroid distance of 3.5259 (9) Å. researchgate.net It is plausible that this compound would exhibit similar intermolecular interactions in the solid state, leading to a well-ordered three-dimensional architecture. The aldehyde group, with its polar carbonyl bond, would also be expected to participate in dipole-dipole interactions and potentially weak hydrogen bonding.
Theoretical and Computational Chemistry Approaches to 4 Phenyl 1,3 Oxazole 2 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory, MP2) are commonly employed to determine the electronic structure of organic molecules. journal-vniispk.ru For 4-phenyl-1,3-oxazole-2-carbaldehyde, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost. journal-vniispk.ru
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is expected to be distributed over the electron-rich phenyl and oxazole (B20620) rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be localized around the electron-withdrawing carbaldehyde group and the C=N bond of the oxazole ring, suggesting these areas are susceptible to nucleophilic attack. nih.govresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com
Illustrative Data Table: Frontier Molecular Orbital Energies
| Parameter | Expected Value (eV) | Significance |
| EHOMO | -6.0 to -7.0 | Indicates electron-donating ability. |
| ELUMO | -1.5 to -2.5 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Relates to chemical reactivity and stability. irjweb.com |
Note: These values are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations based on similar oxazole derivatives. irjweb.combohrium.com
The oxazole ring is considered aromatic, though its aromaticity is less pronounced than that of imidazole (B134444) or thiazole. wikipedia.org Computational methods can quantify this aromaticity using indicators such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values indicating aromaticity.
Illustrative Data Table: Aromaticity Indices
| Method | Ring System | Expected NICS(0) Value (ppm) | Interpretation |
| NICS | Oxazole Ring | -5 to -8 | Moderately aromatic. |
| NICS | Phenyl Ring | -9 to -11 | Highly aromatic. |
Note: NICS values are dependent on the computational method and basis set used. These are representative values based on general principles of aromaticity in heterocyclic systems. researchgate.netyyu.edu.tr
The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. walisongo.ac.idresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. walisongo.ac.id
For this compound, the MEP would be expected to show a significant negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atom of the oxazole ring. researchgate.net Conversely, a positive potential would be anticipated around the hydrogen atom of the carbaldehyde group and on the hydrogens of the phenyl ring. researchgate.netnih.gov This information is crucial for predicting how the molecule will interact with other molecules, such as substrates in a biological system or other reactants. chemrxiv.org
Computational Modeling of Reaction Mechanisms
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling these mechanisms, it is possible to understand the feasibility of a reaction and predict its outcome.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). youtube.com Locating and characterizing the TS is a primary goal of computational reaction modeling. By identifying the TS, the activation energy for the reaction can be calculated, which is a key factor in determining the reaction rate. wikipedia.org
For this compound, a number of reactions could be modeled. For instance, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are common transformations for aromatic aldehydes. acs.org Computational modeling could predict the transition state structures for these reactions, providing insight into the most likely reaction pathways. wikipedia.org Similarly, reactions involving the oxazole ring, such as electrophilic or nucleophilic substitutions, can also be investigated. wikipedia.orgtandfonline.com
Beyond identifying the reaction pathway, computational methods can provide quantitative data on the thermodynamics and kinetics of a reaction. researchgate.netekb.eg Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), indicate the spontaneity of a reaction. youtube.com Kinetic parameters, primarily the activation energy (Ea), determine the rate at which the reaction proceeds. acs.org
Illustrative Data Table: Calculated Parameters for a Hypothetical Reaction
| Parameter | Illustrative Value | Significance |
| Activation Energy (Ea) | 15-25 kcal/mol | Energy barrier for the reaction to occur. |
| Change in Enthalpy (ΔH) | -10 to -20 kcal/mol | Indicates if the reaction is exothermic or endothermic. |
| Change in Gibbs Free Energy (ΔG) | -5 to -15 kcal/mol | Indicates the spontaneity of the reaction. |
Note: These values are for a hypothetical, spontaneous, and exothermic reaction and are intended to be illustrative of the data that can be obtained from computational studies. researchgate.netacs.org
Strategic Applications of 4 Phenyl 1,3 Oxazole 2 Carbaldehyde in Diverse Chemical Disciplines
As a Versatile Building Block in Complex Organic Synthesis
4-Phenyl-1,3-oxazole-2-carbaldehyde is a highly valued and versatile building block in the field of organic synthesis. Its unique structure, which incorporates a reactive aldehyde group attached to a stable phenyl-substituted oxazole (B20620) ring, allows for a wide array of chemical transformations. This makes it an essential precursor for constructing complex molecules with specific functionalities. chemimpex.com
The oxazole ring system is a key feature found in numerous natural products and synthetic molecules with significant biological activities. The presence of the aldehyde group provides a reactive site for various organic reactions, including condensations, oxidations, and cycloadditions. This reactivity enables chemists to introduce diverse functional groups and build intricate molecular architectures.
Construction of Diverse Heterocyclic Compounds (e.g., Pyrazoles, Imidazoles, Thiazoles, Fused Systems)
The aldehyde functionality of this compound serves as a key handle for the synthesis of a variety of other heterocyclic systems. Through condensation reactions with appropriate binucleophiles, a range of five- and six-membered rings can be constructed.
For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while condensation with 1,2-diamines can lead to the formation of imidazoles. Similarly, reaction with aminothiols provides a straightforward route to thiazole-containing compounds. These heterocyclic motifs are prevalent in many biologically active molecules. ijpsonline.com
Furthermore, the oxazole ring itself can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. These complex scaffolds are of great interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties.
The following table summarizes some of the heterocyclic systems that can be synthesized from this compound:
| Starting Material | Reagent | Resulting Heterocycle |
|---|---|---|
| This compound | Hydrazine (B178648) | Pyrazole derivative |
| This compound | 1,2-Diamine | Imidazole (B134444) derivative |
Precursor for Advanced Pharmaceutical Intermediates and Lead Compound Scaffolds
The oxazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications. This compound serves as a crucial starting material for the synthesis of advanced pharmaceutical intermediates and lead compounds. chemimpex.com
The ability to modify the aldehyde group allows for the introduction of various pharmacophores, which are essential for tuning the biological activity and pharmacokinetic properties of a drug candidate. For example, the aldehyde can be converted into amines, amides, or other functional groups that can interact with biological targets.
The phenyl group can also be substituted with different functional groups to explore structure-activity relationships (SAR) and optimize the potency and selectivity of a potential drug. The versatility of this building block makes it a valuable tool in the drug discovery process. chemscene.com
Development of Novel Agrochemical Intermediates
The principles of rational drug design also apply to the development of new agrochemicals. The oxazole ring is present in a number of commercially successful fungicides and herbicides. This compound can be utilized as a precursor for the synthesis of novel agrochemical intermediates. chemimpex.com
By systematically modifying the structure of the molecule, chemists can develop new compounds with improved efficacy, selectivity, and environmental profiles. The aldehyde group provides a convenient point for diversification, allowing for the rapid generation of a library of potential agrochemical candidates for screening.
Role in Advanced Materials Science Development
The unique electronic and photophysical properties of the phenyl-oxazole scaffold make this compound an attractive building block for the development of advanced materials. chemimpex.com
Luminescent and Fluorescent Materials (e.g., Organic Light-Emitting Diodes, Fluorescent Dyes, Biological Probes)
Derivatives of this compound often exhibit strong luminescence and fluorescence. This property is exploited in the design of materials for various applications. For instance, these compounds can be incorporated into organic light-emitting diodes (OLEDs) to generate light of specific colors.
They can also be used as fluorescent dyes for a range of applications, including biological imaging. By attaching specific targeting groups to the oxazole scaffold, fluorescent probes can be developed to visualize and track biological processes within cells and organisms. chemimpex.com
The following table highlights some of the applications of luminescent materials derived from this compound:
| Application | Description |
|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Used as emissive materials to generate light. |
| Fluorescent Dyes | Employed in various imaging and sensing applications. |
Advanced Polymers and Coatings
The aldehyde functionality of this compound allows for its incorporation into polymer chains through various polymerization reactions. The resulting polymers can possess enhanced thermal stability, mechanical strength, and optical properties due to the rigid and aromatic nature of the oxazole ring. chemimpex.com
These polymers can find applications as advanced coatings with improved durability and resistance to environmental degradation. They can also be used in the fabrication of specialized materials with tailored electronic or optical properties.
Development of Chemical Sensors
An extensive search of scientific databases yielded no specific studies on the development or application of This compound as a chemical sensor. The aldehyde functional group and the phenyl-oxazole core are moieties that can, in principle, be incorporated into sensor design, often for fluorometric or colorimetric detection of analytes. However, there is no specific research documenting the synthesis or testing of this particular compound for sensing capabilities.
In the broader field, related heterocyclic compounds such as derivatives of 1,3,4-oxadiazole (B1194373) and benzoxazole (B165842) have been investigated as components of fluorescent sensors for various metal ions. chemimpex.comorganic-chemistry.org For instance, certain macrocycles containing these related structures have shown promise in detecting ions like Zn(II) and Cd(II). chemimpex.comorganic-chemistry.org Nevertheless, this research does not involve This compound .
Exploration in New Chemical Entities with Tunable Molecular Recognition Properties
No dedicated studies were found concerning the exploration of This compound in the context of creating new chemical entities with tunable molecular recognition properties. The ability of a molecule to selectively bind to other molecules is fundamental to areas like drug design and supramolecular chemistry. The structure of This compound , featuring hydrogen bond acceptors (oxygen and nitrogen atoms) and a rigid aromatic system, suggests potential for such applications.
However, investigations into how this specific molecule interacts with biological or synthetic receptors, and how its structure could be modified to tune these interactions, have not been reported. Research in this area for related heterocycles, such as 1,3,4-oxadiazole amides, has involved computational studies to understand their binding affinity with specific biological targets like VEGFR2. This type of detailed molecular recognition study is absent for This compound .
Current Research Challenges and Future Directions for 4 Phenyl 1,3 Oxazole 2 Carbaldehyde
Development of More Efficient and Environmentally Benign Synthetic Routes
The synthesis of oxazole (B20620) derivatives has traditionally relied on methods that can be lengthy and may produce hazardous byproducts. ijpsonline.com Consequently, a primary challenge is the development of greener and more efficient synthetic pathways. Researchers are actively exploring microwave-assisted synthesis and the use of eco-friendly catalysts to streamline the production of oxazole-containing compounds. ijpsonline.com One notable advancement is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) and has become a prominent strategy for creating oxazole-based molecules. nih.govsemanticscholar.org This method is valued for its efficiency and broad applicability. nih.govsemanticscholar.org
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The aldehyde group on 4-Phenyl-1,3-oxazole-2-carbaldehyde is a key site for a variety of chemical reactions, allowing for the synthesis of diverse derivatives. Studies have demonstrated its participation in typical aldehyde reactions such as the Grignard reaction, Perkin reaction, and condensations with amines and active methylene (B1212753) compounds. unm.eduscirp.orgekb.eg For instance, its reaction with malononitrile (B47326) can lead to the formation of various heterocyclic systems. scirp.org Understanding and expanding upon these reactivity patterns is crucial for synthesizing novel compounds with unique properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced control, safety, and scalability. mdpi.com The integration of this compound synthesis and its subsequent transformations into automated flow chemistry platforms is a key area of future development. capes.gov.brdurham.ac.uk This approach allows for the rapid and on-demand production of oxazole derivatives, which is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery. capes.gov.brdurham.ac.uk Photochemical reactions in continuous flow setups are also being explored for the synthesis of related heterocyclic compounds like isoxazolones, demonstrating a greener and more efficient process. mdpi.com
Advanced Computational Design and Prediction of Novel Oxazole-Based Systems
Computational tools are becoming indispensable in modern chemistry for designing and predicting the properties of new molecules. jcchems.comnih.gov In the context of oxazole derivatives, computational studies, including molecular docking and in silico analysis of physicochemical properties, are being used to design compounds with specific biological targets. jcchems.comnih.govnih.gov These methods help in identifying promising candidates for various applications, such as potential therapeutics for diabetes. jcchems.comnih.gov The use of online web applications like PASS and SMP can predict biological activity spectra and substrate specificity, guiding experimental efforts towards the most promising compounds. researchgate.net
Expanding Utility in Emerging Fields of Chemical Science and Technology
The unique chemical structure of this compound and its derivatives makes them suitable for a variety of emerging applications. Oxazoles have shown a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijpsonline.comnih.govsemanticscholar.org Beyond medicinal chemistry, oxazole derivatives are being investigated for their use in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). biotech-asia.orgnih.govfrontiersin.org Their potential use as organic brightening agents and in dye lasers further highlights their versatility. biotech-asia.org
Q & A
Basic: What are the standard synthetic routes for 4-Phenyl-1,3-oxazole-2-carbaldehyde?
A common method involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. For example:
- Step 1: Dissolve 4-amino-triazole derivatives in ethanol with glacial acetic acid as a catalyst.
- Step 2: Reflux with substituted benzaldehyde (e.g., 4-phenylbenzaldehyde) for 4–6 hours.
- Step 3: Evaporate solvent under reduced pressure and purify the product via recrystallization or column chromatography .
Variations include using Vilsmeier-Haack formylation for introducing the aldehyde group, as seen in pyrazole-carbaldehyde syntheses .
Basic: How is this compound characterized structurally?
Key techniques include:
- NMR spectroscopy: To confirm the aldehyde proton (~9.5–10.5 ppm) and aromatic/heterocyclic protons.
- Mass spectrometry (EI-MS): For molecular ion ([M⁺]) and fragmentation pattern validation.
- X-ray crystallography: SHELX software is widely used for small-molecule refinement to resolve bond lengths and angles .
Example: In analogous thiazole-carbaldehydes, intramolecular hydrogen bonding stabilizes the E-configuration of hydrazone derivatives .
Basic: What solvents and catalysts optimize its synthesis?
- Solvents: Absolute ethanol or DMF (for high-temperature reactions).
- Catalysts: Glacial acetic acid (protonation) or p-toluenesulfonic acid (acidic conditions).
- Reaction time: 4–8 hours under reflux, depending on substituent electronic effects (e.g., electron-withdrawing groups slow reactivity) .
Advanced: How can computational methods predict the bioactivity of this compound derivatives?
- Target fishing: Tools like Pharmmapper analyze 3D structures to predict protein targets. For example, thiazole-2-amines show anti-leishmanial activity via interactions with parasitic enzymes .
- Molecular docking: Simulations (AutoDock, Schrödinger) assess binding affinity to targets like kinases or receptors. Substituents on the phenyl ring (e.g., halogens) enhance hydrophobic interactions .
Advanced: How do structural modifications influence its reactivity and bioactivity?
- Electron-donating groups (e.g., -OCH₃): Increase nucleophilic aromatic substitution reactivity.
- Electron-withdrawing groups (e.g., -NO₂): Enhance electrophilic aldehyde reactivity for Schiff base formation.
- Biological impact: Fluorophenyl analogs (e.g., 2-(4-fluorophenyl)thiazole-4-carbaldehyde) exhibit improved antimicrobial activity due to increased membrane permeability .
Advanced: How to resolve contradictions in spectroscopic data for derivatives?
- Case study: Discrepancies in NMR shifts may arise from tautomerism or solvent effects. For example, thiazole-carbaldehydes show variable δH for the aldehyde proton in DMSO vs. CDCl₃ .
- Resolution: Use complementary techniques (e.g., IR for carbonyl confirmation, HSQC for carbon-proton correlation) .
Advanced: What strategies improve yield in multi-step syntheses?
- Optimization:
- Purification: Flash chromatography with gradient elution (hexane:EtOAc) for high-purity products .
Advanced: How does the oxazole ring compare to thiazole in bioactivity?
- Oxazole vs. Thiazole:
- Electronic profile: Oxazole’s oxygen atom increases ring polarity, enhancing solubility but reducing membrane penetration vs. sulfur-containing thiazoles .
- Bioactivity: Thiazole derivatives often show higher antiparasitic activity, while oxazoles are explored as kinase inhibitors due to hydrogen-bonding capacity .
Advanced: What are the challenges in crystallizing this compound?
- Issues: Low melting points and polymorphism complicate crystal growth.
- Solutions: Use slow evaporation in dichloromethane/hexane mixtures. SHELXL refinement can resolve twinning or disorder in the phenyl ring .
Advanced: How to design SAR studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
